Unique 2,3-Secofernane Skeleton vs. Pentacyclic Triterpenoids
Alstonic acid A is the first reported example of a 2,3-secofernane triterpenoid, confirmed by single-crystal X-ray diffraction. This contrasts sharply with widely available triterpenoid standards like ursolic acid, betulinic acid, and oleanolic acid, which possess intact pentacyclic scaffolds . The seco-structure introduces a distinct chemical topology not found in common in-class alternatives, making it an exclusive tool for exploring structure-activity relationships and chemotaxonomic marker discovery .
| Evidence Dimension | Chemical Scaffold |
|---|---|
| Target Compound Data | 2,3-secofernane skeleton (confirmed by X-ray crystallography) |
| Comparator Or Baseline | Ursolic acid, betulinic acid, oleanolic acid (all have intact pentacyclic triterpenoid skeletons) |
| Quantified Difference | Qualitative: presence of a C2-C3 bond cleavage vs. intact ring system; a unique carbon framework with no direct analogs. |
| Conditions | Single-crystal X-ray diffraction analysis for Alstonic acid A; established literature for comparators. |
Why This Matters
Procuring this compound enables research on a novel chemotype with no structural analog, eliminating the confounding variable of scaffold promiscuity common to pentacyclic triterpenoids.
- [1] Wang, F., Ren, F. C., & Liu, J. K. (2009). Alstonic acids A and B, unusual 2,3-secofernane triterpenoids from Alstonia scholaris. *Phytochemistry*, 70(5), 650-654. View Source
- [2] Wang, F., Ren, F. C., & Liu, J. K. (2009). Alstonic acids A and B, unusual 2,3-secofernane triterpenoids from Alstonia scholaris. *Phytochemistry*, 70(5), 650-654. View Source
